molecular formula C10H15N5O2 B018198 6-Deoxypenciclovir CAS No. 104227-86-3

6-Deoxypenciclovir

Cat. No. B018198
M. Wt: 237.26 g/mol
InChI Key: WJOWACPJSFGNRM-UHFFFAOYSA-N
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Patent
US07601835B2

Procedure details

The diol 4 (25 g, 9.2 mmol) was dissolved with a mixed solvent of ethyl acetate (200 ml) and ethanol (100 ml) in a 1 L steel autoclave. The palladium charcoal (5 g) and triethylamine (12 g) were added as well. The reaction mixture was kept at 55° C. under hydrogen pressure (0.8 Mpa) for 4 hours. The reaction was regarded as completed when no hydrogen intake was observed. The catalyst was removed by filtration after cooling down. The filtrate was concentrated by distillation under reduced pressure. The residue was dissolved by addition of DCM and water. The separated aqueous layer was extracted with more DCM (30 ml×3). The combined organic solution was dried and distilled to remove solvent. The residue was dissolved with ethyl acetate (80 ml) and kept at room temperature for 4 hours. The product was collected by filtration and dried under vacuum (18 g, yield 82%).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
12 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])=[C:4](Cl)[N:3]=1.C(OCC)(=O)C.C(O)C.[H][H]>[Pd].C(N(CC)CC)C>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CCC(CO)CO)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
steel
Quantity
1 L
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
12 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 55° C. under hydrogen
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
after cooling down
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved by addition of DCM and water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with more DCM (30 ml×3)
CUSTOM
Type
CUSTOM
Details
The combined organic solution was dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with ethyl acetate (80 ml)
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum (18 g, yield 82%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.